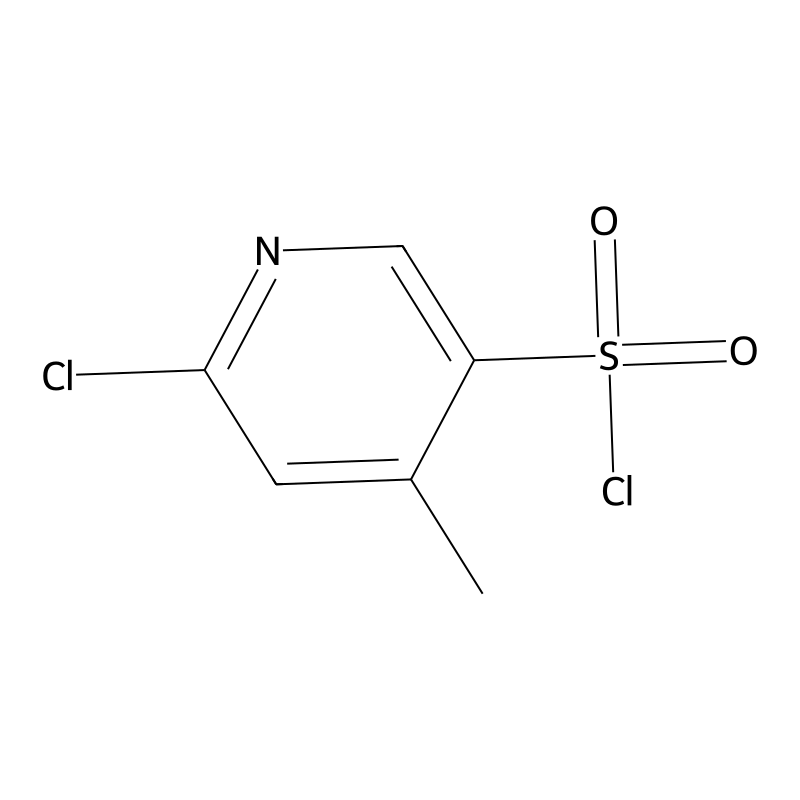6-Chloro-4-methylpyridine-3-sulfonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemistry of Heterocyclic Compounds
Application: The synthesis of several substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides.
Method: The synthesis involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides.
Results: The synthesized pyridine-3-sulfonyl chlorides were converted to pyridine-3-sulfonic acids and -sulfonyl amides.
Agrochemical and Pharmaceutical Industries
Synthesis of Vinylsulfonamides
Application: The synthesis of vinylsulfonamides with a furan, carbocyclic, semicyclic or acyclic 1,3-diene moiety.
Method: The synthesis involves the use of 2-Chloroethanesulfonyl chloride.
Synthesis of N-Substituted Sulfonic Acids and Sulfonyl Amides
Application: The synthesis of new pyridine-3-sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides.
Method: The synthesis involves the conversion of substituted nicotinamides into 3-aminopyridines by the action of sodium hypobromite under the conditions of Hofmann amide degradation.
Industrial Processes
Application: The production of pyridine-3-sulfonyl chloride, which can be readily applied to industrial processes.
Synthesis of Fluorinated Organic Chemicals
6-Chloro-4-methylpyridine-3-sulfonyl chloride is a chemical compound characterized by a pyridine ring substituted with a chlorine atom at the 6-position, a methyl group at the 4-position, and a sulfonyl chloride group at the 3-position. Its molecular formula is C₇H₈ClN₁O₂S, and it has a molecular weight of approximately 201.66 g/mol. The compound is notable for its potential reactivity due to the presence of the sulfonyl chloride functional group, which is known for its electrophilic properties.
- Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
- Acylation Reactions: This compound can participate in acylation reactions with nucleophilic species, resulting in the formation of more complex structures .
- Electrophilic Aromatic Substitution: The chlorine atom on the pyridine ring can also facilitate further substitutions under appropriate conditions.
While specific biological activity data for 6-Chloro-4-methylpyridine-3-sulfonyl chloride is limited, compounds containing pyridine and sulfonyl groups are often investigated for their pharmacological properties. Pyridine derivatives are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. The presence of the sulfonyl chloride moiety may enhance these activities by facilitating interactions with biological targets.
The synthesis of 6-Chloro-4-methylpyridine-3-sulfonyl chloride can be achieved through several methods:
- From 4-Methylpyridine: Starting from 4-methylpyridine, chlorosulfonic acid can be used to introduce the sulfonyl chloride group at the 3-position.
- Via Diazotization: A diazotization reaction involving 3-amino-4-methylpyridine followed by treatment with thionyl chloride can yield the desired sulfonyl chloride .
- Oxidative Reactions: Related compounds such as 2-amino-5-methylpyridine-3-sulfonyl chlorides have been shown to undergo oxidative transformations that may lead to similar products .
6-Chloro-4-methylpyridine-3-sulfonyl chloride finds applications in various fields:
- Pharmaceutical Industry: As an intermediate in the synthesis of biologically active compounds.
- Chemical Research: Utilized in studies involving nucleophilic substitution reactions and as a reagent in organic synthesis.
- Agricultural Chemistry: Potentially used in developing agrochemicals due to its reactive nature.
Interaction studies involving 6-Chloro-4-methylpyridine-3-sulfonyl chloride primarily focus on its reactivity with nucleophiles. For instance, studies have indicated that this compound can effectively react with amines to form sulfonamides, which are important in medicinal chemistry . Additionally, its interactions with various biological molecules could be explored further to elucidate its potential therapeutic applications.
Several compounds share structural similarities with 6-Chloro-4-methylpyridine-3-sulfonyl chloride. Here’s a comparison highlighting its uniqueness:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 6-Methylpyridine-3-sulfonyl chloride | Methyl group at position 6 | Lacks chlorine substitution |
| 5-Bromopyridine-3-sulfonyl chloride | Bromine substitution at position 5 | Different halogen substitution |
| 2-Chloro-5-methylpyridine-3-sulfonyl chloride | Chlorine and methyl substitutions at different positions | Positioning of substituents affects reactivity |
| 6-Chloro-5-fluoropyridine-3-sulfonyl chloride | Fluorine substitution instead of methyl | Fluorine's electronegativity may alter reactivity |
6-Chloro-4-methylpyridine-3-sulfonyl chloride is unique due to its specific arrangement of substituents, which can influence its reactivity and potential applications compared to other similar compounds.








